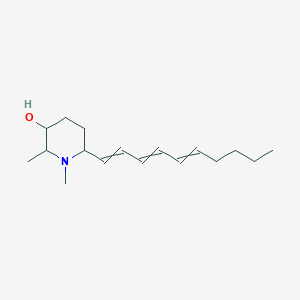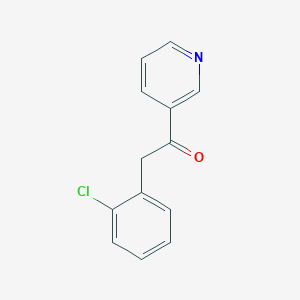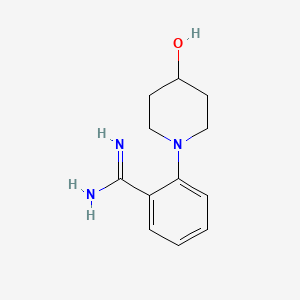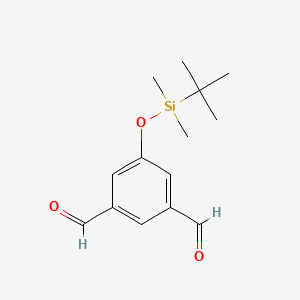
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a trienyl group attached to a piperidine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of a trienyl halide with a piperidine derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as column chromatography or recrystallization, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trienyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including analgesic and cytotoxic activities.
Industry: Utilized in the production of polymer coatings with good dielectric properties for electronics.
Mechanism of Action
The mechanism of action of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, its insecticidal activity is attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Microconine: N-methyl-2-methyl-3-methoxy-6-(deca-1’,3’,5’-trienyl)piperidine.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: A compound with a similar trienyl group but different core structure.
Uniqueness
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is unique due to its specific combination of a trienyl group and a piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
6-deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3 |
InChI Key |
ZBJGGLXQNXXXRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC=CC1CCC(C(N1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)



![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)


